molecular formula C9H10BrNO2 B1399870 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1373348-94-7

8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1399870
CAS No.: 1373348-94-7
M. Wt: 244.08 g/mol
InChI Key: VZZDNGDAYDBDAE-UHFFFAOYSA-N
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Description

8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with the molecular formula C9H10BrNO2 It is part of the benzoxazine family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine typically involves the bromination of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine compounds.

Chemical Reactions Analysis

Types of Reactions

8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Compounds with carbonyl groups replacing the methoxy group.

    Reduction: Compounds with hydroxyl groups or without the bromine atom.

Scientific Research Applications

8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition of cancer cell proliferation. The exact pathways and molecular targets involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
  • 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one

Uniqueness

8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-12-6-4-7(10)9-8(5-6)11-2-3-13-9/h4-5,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZDNGDAYDBDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)Br)OCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501238883
Record name 8-Bromo-3,4-dihydro-6-methoxy-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373348-94-7
Record name 8-Bromo-3,4-dihydro-6-methoxy-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373348-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-3,4-dihydro-6-methoxy-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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